molecular formula C16H18N2O2 B3856087 2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}furan-3-carbohydrazide

2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}furan-3-carbohydrazide

Cat. No.: B3856087
M. Wt: 270.33 g/mol
InChI Key: FMGOKOSGOXZDPS-LICLKQGHSA-N
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Description

2-methyl-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}furan-3-carbohydrazide is a chemical compound with a complex structure that includes a furan ring, a hydrazide group, and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}furan-3-carbohydrazide typically involves the condensation of 2-methylfuran-3-carbohydrazide with 4-(propan-2-yl)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}furan-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce amines .

Scientific Research Applications

2-methyl-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}furan-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-methyl-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}furan-3-carbohydrazide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological outcomes. For example, it may inhibit bacterial growth by targeting essential enzymes in the bacterial cell .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N’-{(E)-[4-(methyl)phenyl]methylidene}furan-3-carbohydrazide
  • 2-methyl-N’-{(E)-[4-(ethyl)phenyl]methylidene}furan-3-carbohydrazide
  • 2-methyl-N’-{(E)-[4-(propyl)phenyl]methylidene}furan-3-carbohydrazide

Uniqueness

What sets 2-methyl-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}furan-3-carbohydrazide apart from similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the isopropyl group on the phenyl ring may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Properties

IUPAC Name

2-methyl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-11(2)14-6-4-13(5-7-14)10-17-18-16(19)15-8-9-20-12(15)3/h4-11H,1-3H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGOKOSGOXZDPS-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}furan-3-carbohydrazide
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2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}furan-3-carbohydrazide
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2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}furan-3-carbohydrazide
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2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}furan-3-carbohydrazide
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2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}furan-3-carbohydrazide
Reactant of Route 6
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2-methyl-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}furan-3-carbohydrazide

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